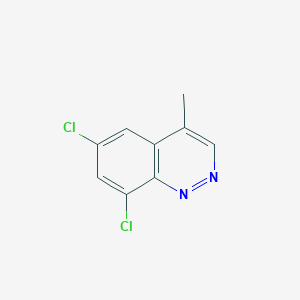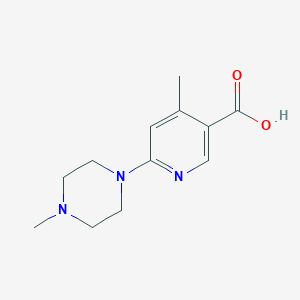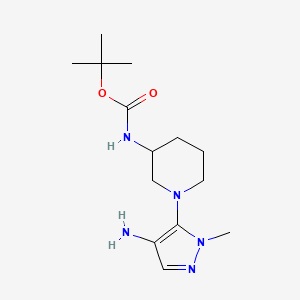
tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate: is a complex organic compound that features a pyrazole ring, a piperidine ring, and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate involves multiple steps, including amination, reduction, esterification, and condensation. One reported synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product . The overall yield of this process is approximately 59.5% .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and diphenylphosphoryl azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and piperidine-based carbamates. For example:
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of the pyrazole and piperidine rings in tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate gives it distinct properties and potential uses.
Properties
Molecular Formula |
C14H25N5O2 |
|---|---|
Molecular Weight |
295.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-amino-2-methylpyrazol-3-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)17-10-6-5-7-19(9-10)12-11(15)8-16-18(12)4/h8,10H,5-7,9,15H2,1-4H3,(H,17,20) |
InChI Key |
CMWUUIGNJOZWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=NN2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Aminobenzo[d]isoxazol-6-ol](/img/structure/B11792354.png)

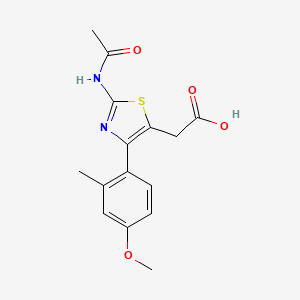

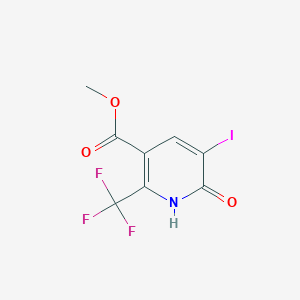
![6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792389.png)

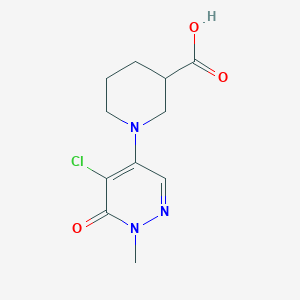
![2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792409.png)
